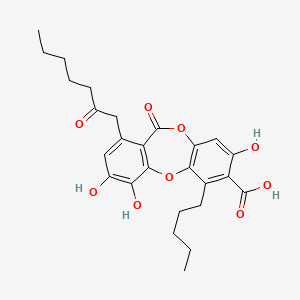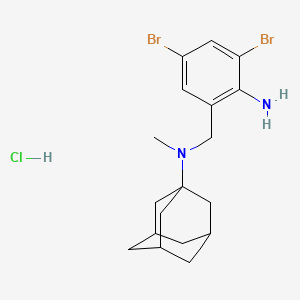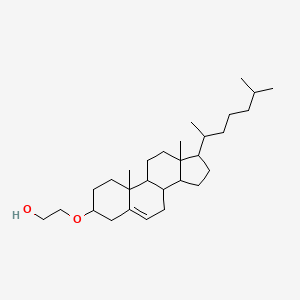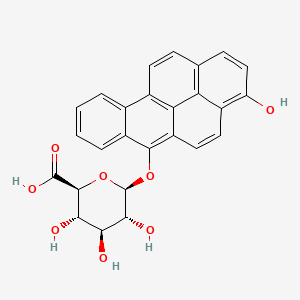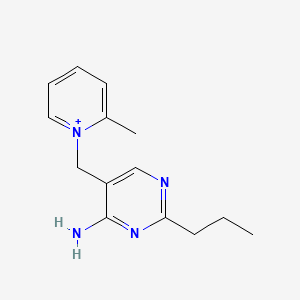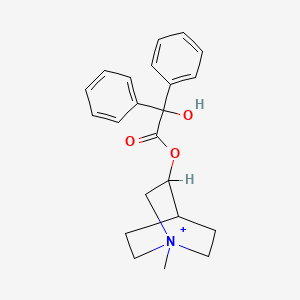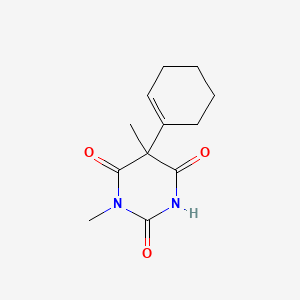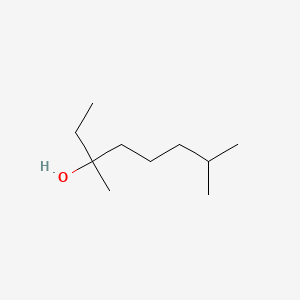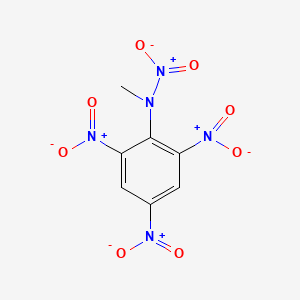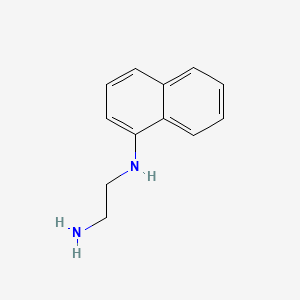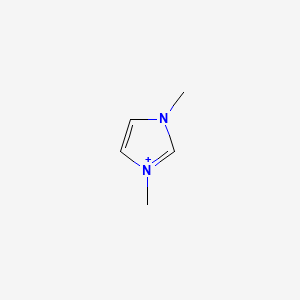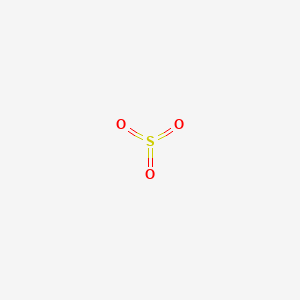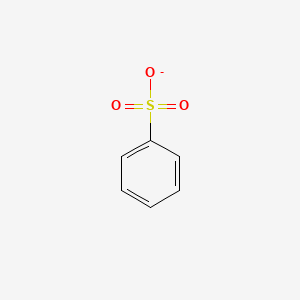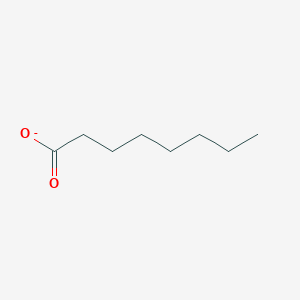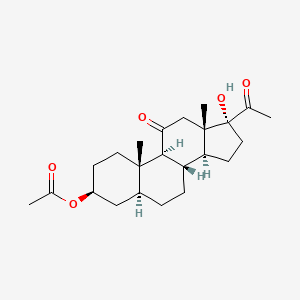
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate is a steroid ester.
Aplicaciones Científicas De Investigación
Steroidal Anesthetics
One of the applications of related compounds to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate is in the field of steroidal anesthetics. A study by Ayres, Newall, and Phillipps (1975) in "Steroids" discusses the synthesis of steroidal anesthetics, including compounds like 3α-Hydroxy-5α-pregnane-11,20-dione-[21-14C] and 3α,21-dihydroxy-5α-pregnane-11,20-dione-[21-14C] 21-acetate, which are similar in structure to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Ayres, B., Newall, C., & Phillipps, G. H., 1975).
Metabolic Analysis
Taylor, Curnow, and Shackleton (1978) conducted a study analyzing the urinary excretion of glucocorticoid metabolites in a newborn with 21-hydroxylase deficiency. This study, published in "Clinica Chimica Acta," involved the analysis of metabolites similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate, providing insights into its potential role in human metabolism (Taylor, N., Curnow, D., & Shackleton, C., 1978).
Steroid Metabolism Studies
A study by Bournot, Prost, and Maume (1975) in "Journal of Chromatography" investigates the metabolism of 18-OH-11-deoxycorticosterone, leading to the synthesis of related compounds like 18,21-dihydroxy-5alpha-pregnane-3,20-dione. This research contributes to understanding the metabolic pathways involving steroids similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Bournot, P., Prost, M., & Maume, B., 1975).
Neonatal Urine Analysis
Derks and Drayer (1978) in "Steroids" conducted a study on the synthesis and gas chromatography-mass spectrometry of ring A reduced 6-hydroxylate corticosteroids in human neonatal urine, relevant to understanding compounds structurally similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Derks, H., & Drayer, N., 1978).
Steroid 17α-hydroxylase Inhibition
Goldman, Eavey, and Baker (1976) explored the inhibition of steroid 17α-hydroxylase and C17-20 lyase in rats, using synthetic steroid analogues, including 16β-bromo-3β,17α-dihydroxy-5α-pregnane-11,20-dione. This research sheds light on the role of similar compounds in hormonal and reproductive processes (Goldman, A., Eavey, R., & Baker, M., 1976).
Propiedades
Número CAS |
7253-11-4 |
|---|---|
Nombre del producto |
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate |
Fórmula molecular |
C23H34O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[(3S,5S,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)23(27)10-8-18-17-6-5-15-11-16(28-14(2)25)7-9-21(15,3)20(17)19(26)12-22(18,23)4/h15-18,20,27H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Clave InChI |
RSBZZVJLNTXCGU-FEQOUAIHSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Otros números CAS |
7253-11-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



